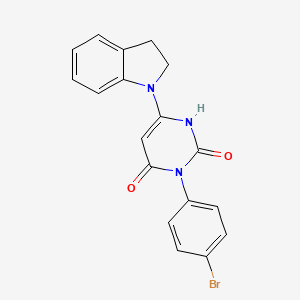
3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a bromophenyl group (a phenyl ring with a bromine atom attached) and an indolinyl group (a fused benzene and pyrrolidine ring).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl compound with an indolinyl compound in the presence of a base, followed by cyclization to form the pyrimidine ring. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the bromophenyl and indolinyl groups attached at the 3 and 6 positions, respectively. The dione indicates the presence of two carbonyl (C=O) groups on the pyrimidine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl groups, as well as the electron-donating effects of the phenyl and indolinyl rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might increase its density and boiling point compared to similar compounds without a halogen.Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Pathways and Derivatives
Research focuses on the synthesis of complex pyrimidine derivatives, highlighting the flexibility of pyrimidine scaffolds in creating pharmacologically active compounds. For instance, Danswan et al. (1989) demonstrated reactions of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione to generate a series of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing the utility of bromophenyl groups in constructing heterocyclic compounds (Danswan, Kennewell, & Tully, 1989).
Antimicrobial Evaluation
Thadhaney et al. (2010) explored the antimicrobial properties of derivatives synthesized from reactions involving ethoxyphthalimide and pyridin-2-yl groups, indicating the potential of pyrimidine-2,4-dione derivatives in antibacterial applications (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Biological Activity and Applications
Antimicrobial Activities
Faty et al. (2015) synthesized novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, evaluating their antimicrobial activities to identify compounds with moderate to low activities against specific bacterial strains, reflecting the ongoing exploration of pyrimidine-2,4-dione derivatives as antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve determining its exact physical and chemical properties, studying its reactivity, and investigating potential biological activity.
properties
IUPAC Name |
3-(4-bromophenyl)-6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(20-18(22)24)21-10-9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDUHGZWVVPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

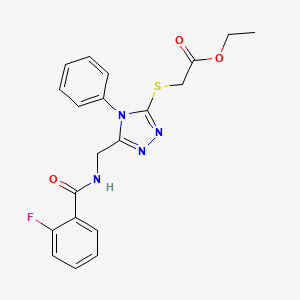
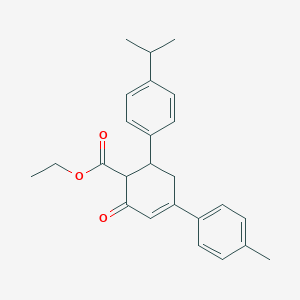
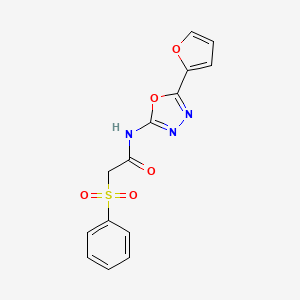
![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)
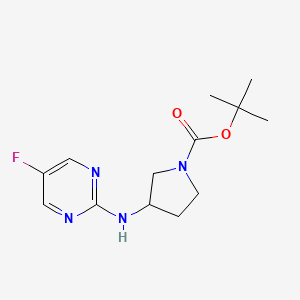
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
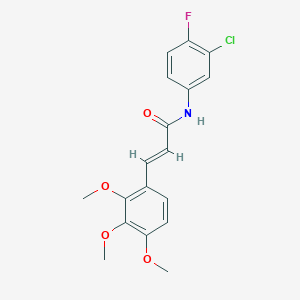
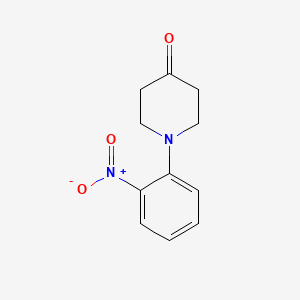
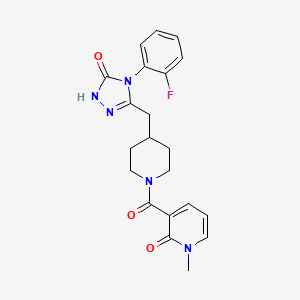
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)
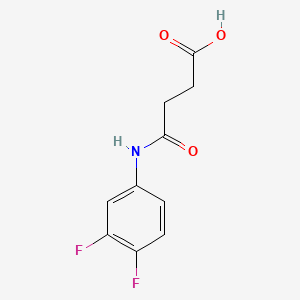
![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)
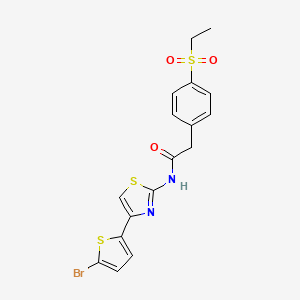
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)